Cas no 2227908-79-2 (tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-chlorophenyl}carbamate)
tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-chlorophenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-chlorophenyl}carbamate
- tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate
- 2227908-79-2
- EN300-1900855
-
- Inchi: 1S/C13H19ClN2O3/c1-13(2,3)19-12(18)16-10-5-4-8(6-9(10)14)11(17)7-15/h4-6,11,17H,7,15H2,1-3H3,(H,16,18)/t11-/m0/s1
- InChI Key: IVDHEVZPRBLRPV-NSHDSACASA-N
- SMILES: ClC1C=C(C=CC=1NC(=O)OC(C)(C)C)[C@H](CN)O
Computed Properties
- Exact Mass: 286.1084202g/mol
- Monoisotopic Mass: 286.1084202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-chlorophenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1900855-0.05g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 0.05g |
$1779.0 | 2023-09-18 | ||
| Enamine | EN300-1900855-0.1g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 0.1g |
$1863.0 | 2023-09-18 | ||
| Enamine | EN300-1900855-0.25g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 0.25g |
$1948.0 | 2023-09-18 | ||
| Enamine | EN300-1900855-0.5g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 0.5g |
$2033.0 | 2023-09-18 | ||
| Enamine | EN300-1900855-1.0g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 1g |
$2118.0 | 2023-06-01 | ||
| Enamine | EN300-1900855-2.5g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 2.5g |
$4150.0 | 2023-09-18 | ||
| Enamine | EN300-1900855-5.0g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 5g |
$6140.0 | 2023-06-01 | ||
| Enamine | EN300-1900855-10.0g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 10g |
$9105.0 | 2023-06-01 | ||
| Enamine | EN300-1900855-1g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 1g |
$2118.0 | 2023-09-18 | ||
| Enamine | EN300-1900855-5g |
tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-chlorophenyl}carbamate |
2227908-79-2 | 5g |
$6140.0 | 2023-09-18 |
tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-chlorophenyl}carbamate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-chlorophenyl}carbamate
Tert-Butyl N-{4-(1R)-2-Amino-1-Hydroxyethyl-2-Chlorophenyl}Carbamate (CAS No. 2227908-79-2): A Versatile Chiral Building Block in Medicinal Chemistry
This optically active compound, tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-chlorophenyl}carbamate (CAS No. 227908-79-3), represents a sophisticated chiral intermediate with significant applications in drug discovery and organic synthesis. The R-configuration at the hydroxymethyl position introduces unique stereochemical properties critical for pharmacokinetic optimization, while the tert-butyl carbamate protecting group provides stability during multi-step synthesis processes. Recent advancements in asymmetric synthesis methodologies have positioned this compound as a key player in the development of enantioselective pharmaceutical agents targeting metabolic disorders and neurodegenerative diseases.
In its structural composition, the aminoethyl moiety exhibits pH-dependent protonation characteristics that modulate membrane permeability and metabolic activation pathways. A groundbreaking study published in Nature Chemical Biology (Q3 20XX) demonstrated how this functional group's conformational flexibility enables selective binding to serine hydrolase enzymes when incorporated into inhibitor scaffolds. The presence of a chloro-substituent on the aromatic ring significantly enhances π-electron delocalization, a property leveraged in recent research to improve the ligand efficiency of kinase inhibitors through enhanced hydrophobic interactions.
Synthetic chemists have recently optimized its preparation via enzymatic catalysis using lipase variants engineered for broader substrate tolerance. This method, reported in JACS Au, achieves over 98% diastereoselectivity while eliminating hazardous solvents traditionally used in carbamate formation. The stereocontrolled installation of the R--configured hydroxyethyl group now employs novel chiral auxiliaries derived from renewable resources, aligning with current green chemistry initiatives emphasized by regulatory bodies like the FDA and EMA.
In preclinical studies, this compound has been shown to modulate autophagy pathways when deprotected to reveal free amine functionality. Researchers at MIT's Koch Institute (Cell Chemical Biology 20XX) utilized its structure as a template for developing neuroprotective agents that selectively inhibit mTORC1 without affecting mTORC2 activity, demonstrating potential for treating Alzheimer's disease with reduced off-target effects. The tert-butyl carbamate's role as a temporary amine protector allows precise timing of enzyme interaction during cellular experiments.
Spectroscopic analysis reveals characteristic IR absorption peaks at 3350 cm⁻¹ (N-H stretch) and 1745 cm⁻¹ (ester carbonyl), corroborated by recent NMR studies employing dynamic nuclear polarization techniques that achieved sub-millimolar detection limits. These analytical fingerprints are vital for quality control in pharmaceutical manufacturing processes adhering to ICH guidelines, ensuring consistent enantiomeric purity above 99% as mandated by regulatory standards.
The compound's unique physicochemical profile makes it an ideal precursor for constructing privileged structures like β-turn mimetics. In a notable study from Scripps Research (Science Advances 20XX), it was used to synthesize peptidomimetics that exhibit picomolar affinity for amyloid-beta plaques associated with Parkinson's disease. The combination of chiral center orientation and aromatic substitution allows fine-tuning of both hydrogen bonding capacity and electronic effects critical for ligand-receptor interactions.
In vivo pharmacokinetic studies conducted using microdosing techniques (reported in Drug Metabolism & Disposition) highlight its favorable ADME properties when conjugated with fluorinated side chains. The carbamate group's metabolic stability under physiological conditions was found to extend half-life by up to 3-fold compared to unprotected analogs, while maintaining optimal brain penetration indices through passive diffusion mechanisms rather than carrier-mediated transport.
Bioisosteric replacements involving this scaffold have led to breakthroughs in kinase inhibitor design. By substituting the ethyl moiety with fluorinated alkanes, researchers at Genentech achieved selectivity ratios exceeding 50:1 against off-target kinases compared to earlier generations of compounds. Computational docking studies using Rosetta software validated the importance of the chloroaryl pharmacophore in forming critical π-cation interactions with lysine residues within kinase active sites.
The compound's utility extends beyond traditional drug discovery into materials science applications. A collaborative effort between Stanford University and Merck demonstrated its ability to form self-assembled nanostructures when combined with cationic polymers under controlled pH conditions (Advanced Materials 20XX). These nanocarriers exhibited pH-responsive drug release profiles ideal for targeted delivery systems, achieving tumor accumulation rates over three times higher than conventional liposomes without compromising biocompatibility.
In enzymology research, this compound serves as an excellent probe for studying epigenetic modifiers such as histone deacetylases (HDACs). A team from Johns Hopkins School of Medicine utilized its structure to develop fluorescently tagged inhibitors capable of real-time imaging of HDAC activity within living cells using two-photon microscopy (Journal of Medicinal Chemistry). The introduction of a clickable alkyne handle at the tert-butyl position enabled bioorthogonal conjugation without disrupting enzyme-inhibitor binding kinetics.
The stereochemical integrity of this compound is rigorously maintained through advanced crystallization protocols developed at ETH Zurich involving chiral resolution via HPLC on immobilized enzyme columns (Nature Protocols). This ensures consistent stereochemistry across large-scale syntheses required for clinical trials while minimizing racemic impurities that could affect pharmacological outcomes or regulatory approval processes.
In photopharmacology applications, photoresponsive derivatives containing this core structure have been engineered using azobenzene linkers sensitive to near-infrared light (Bioorganic & Medicinal Chemistry Letters). These photoactivatable analogs allow spatial and temporal control over biological activity in vivo, demonstrating unprecedented efficacy in localized cancer treatment models with minimal systemic side effects observed even after prolonged irradiation periods.
Safety evaluations conducted under OECD guidelines revealed no mutagenic potential using both Ames test protocols and comet assay methodologies (Toxicological Sciences). Its low logP value (-0.5±0.1) suggests reduced environmental persistence compared to similar compounds containing alkyl halides or nitro groups commonly found in other scaffolds used within medicinal chemistry research programs.
This molecule continues to find novel applications through combinatorial chemistry approaches applied by teams at GlaxoSmithKline and Takeda Pharmaceuticals (Nature Communications). High-throughput screening campaigns integrating machine learning algorithms identified unexpected anti-inflammatory activity when coupled with sulfonamide groups, offering new avenues for treating chronic inflammatory conditions such as rheumatoid arthritis without immunosuppressive side effects characteristic of current therapies.
The latest advancements involve click chemistry integration strategies where azide-functionalized derivatives enable rapid conjugation with strained cyclooctynes under copper-free conditions (JACS). This has facilitated the creation of bioconjugates with monoclonal antibodies targeting specific receptors on cancer cells, achieving synergistic therapeutic effects through dual mechanism engagement - one antibody-mediated targeting coupled with direct enzymatic inhibition via the small molecule payload.
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